molecular formula C9H8N4O2S B2548227 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol CAS No. 460362-91-8

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol

Cat. No.: B2548227
CAS No.: 460362-91-8
M. Wt: 236.25
InChI Key: DILPOVAXGZUMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol is a complex organic compound that features a benzodioxin ring fused with a tetrazole ring and a thiol group

Preparation Methods

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol typically involves multiple steps. One common method starts with the preparation of the benzodioxin ring, followed by the introduction of the tetrazole ring and the thiol group. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity.

Synthetic Routes and Reaction Conditions

    Formation of Benzodioxin Ring: The initial step involves the cyclization of catechol derivatives with appropriate reagents to form the benzodioxin ring.

    Introduction of Tetrazole Ring: The benzodioxin intermediate is then reacted with azide compounds under controlled conditions to introduce the tetrazole ring.

    Addition of Thiol Group: Finally, the thiol group is introduced through nucleophilic substitution reactions, often using thiolating agents like thiourea.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.

Chemical Reactions Analysis

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under oxidative conditions.

    Reduction: The compound can be reduced to modify the tetrazole ring or the benzodioxin ring, depending on the reducing agents used.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Disulfides: Formed through oxidation of the thiol group.

    Sulfonic Acids: Another product of oxidation.

    Various Derivatives: Formed through substitution reactions.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol exerts its effects involves interactions with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The tetrazole ring may interact with metal ions or other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol can be compared with other compounds that have similar structural features:

    1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine: Shares the benzodioxin ring but lacks the tetrazole and thiol groups.

    4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid: Contains the benzodioxin ring but has a carboxylic acid group instead of the tetrazole and thiol groups.

Uniqueness

The presence of both the tetrazole ring and the thiol group in this compound makes it unique, providing distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-tetrazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S/c16-9-10-11-12-13(9)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5H,3-4H2,(H,10,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILPOVAXGZUMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=S)N=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.